molecular formula C4H4CaO6 B1178173 Calcium tartrate CAS No. 134841-46-6

Calcium tartrate

Cat. No.: B1178173
CAS No.: 134841-46-6
InChI Key:
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Description

Calcium tartrate, specifically calcium L-tartrate, is a byproduct of the wine industry, prepared from wine fermentation dregs. It is the calcium salt of L-tartaric acid, an acid most commonly found in grapes. This compound is known for its role as a food preservative and acidity regulator, identified by the E number E354 .

Mechanism of Action

Target of Action

Calcium tartrate, the calcium salt of L-tartaric acid, is primarily targeted at cells and tissues where it plays a crucial role in various biological functions . It is involved in the regulation of cellular activities and stress responses .

Mode of Action

this compound interacts with its targets through a series of complex biochemical reactions. It is known to increase tolerance to high temperatures by activating a system to protect photosynthetic structures from oxidation . In addition, it has been found to reduce cell membrane permeability and water loss in heat-stressed cells .

Biochemical Pathways

It is known that calcium plays a vital role in signal transduction pathways . It is also involved in cell signaling, muscular contractions, bone health, and signaling cascades .

Pharmacokinetics

It is known that the solubility of this compound decreases with lower temperature, which results in the formation of crystalline clusters as it precipitates .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays an essential role in thermal stress, where it increases tolerance to high temperatures by activating a system to protect photosynthetic structures from oxidation . In addition, it reduces cell membrane permeability and water loss in heat-stressed cells .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the wine influences the degree of dissociation of tartaric acid and consequently the formation of its calcium salts . Moreover, the gradual rise in the pH of the wine, which is related to the rise in temperature, has been linked to the increasing frequency of tartaric instability manifested as precipitation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium tartrate can be synthesized by reacting tartaric acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving tartaric acid in water and then adding calcium hydroxide or calcium chloride to precipitate this compound .

Industrial Production Methods: Historically, two main methods were used to obtain this compound: the Scheurer-Kestner acid process and the Scheele-Lowitz neutral process. Currently, the more economical neutral process is the dominant method. This involves the reaction of tartaric acid with calcium carbonate or calcium hydroxide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Calcium tartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce tartaric acid derivatives.

    Reduction: Reduction reactions can convert it back to tartaric acid.

    Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like tungstic acid.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Metal salts like sodium or potassium tartrate.

Major Products:

Scientific Research Applications

Calcium tartrate has diverse applications in various fields:

Comparison with Similar Compounds

    Potassium tartrate: Another salt of tartaric acid, used similarly in the food industry.

    Sodium tartrate: Used in analytical chemistry and as a food additive.

    Magnesium tartrate: Studied for its potential health benefits as a magnesium supplement.

Uniqueness: Calcium tartrate is unique due to its specific role in the wine industry and its distinct chemical properties, such as its lower solubility in water compared to other tartrates .

Properties

IUPAC Name

calcium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPESBEIQALOS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911837
Record name Calcium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine crystalline powder with a white or off-white colour
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

110720-66-6, 3164-34-9
Record name Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

D,L-tartaric acid, 44.7 g, 101.05 g of 50% sodium hydroxide, 50 g water, and 1.5 g calcium hydroxide were placed in a 500 ml round bottom flask fitted with a thermometer, condenser, addition funnel and mechanical stirrer. A calcium tartrate filter cake from a previous reaction (133.2 g,50% solids) was added to the reactor. The mixture was stirred at 120 rpm and heated to 80°±2° C. The calcium maleate solution was added and the reaction continued at 88°±2° C. Water, 73 g, was stripped from the reaction mixture with a flowing air stream over the 40 minutes of reaction. The reaction solution clarified after about one hour. Total reaction time was three hours. 250 g of water was added and the mixture cooled slowly while slowly adding acetic acid, 13.8 g over30 minutes. At the end of this time the pH of the mixture had been reduced to 9.13 and the temperature reached 68° C. Then the mixture was slowly cooled over 75 minutes from 68° C. to 35° C. Finally,the mixture was cooled to 27° C. in an ice bath. The mixture was filtered using a fritted glass filter funnel. The filtration took only five minutes and provided 485.5 g of filtrate and 59.1 g of calcium tartrate wet cake. On standing overnight, additional calcium tartrate crystallized out and was filtered off, weight, 17.6 g.
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D,L-tartaric acid
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